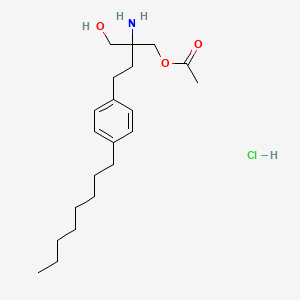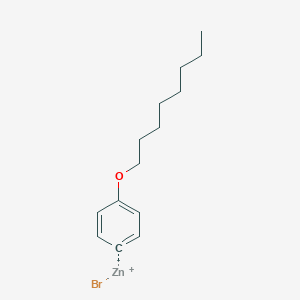![molecular formula C26H22N6O B14891993 1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)
1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that begins with the selection of appropriate starting materials. Common synthetic routes include:
Direct Synthesis: Combining elements or simpler compounds under controlled conditions.
Catalytic Reactions: Using catalysts to facilitate the formation of “N/A” from precursor molecules.
Solvent-Based Methods: Dissolving reactants in a solvent to promote the desired chemical reactions.
Industrial Production Methods
Industrial production of “N/A” typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration are meticulously controlled. Common methods include:
Batch Processing: Producing “N/A” in discrete batches.
Continuous Flow Processing: Continuously feeding reactants into a reactor and continuously removing products.
Analyse Des Réactions Chimiques
Types of Reactions
“N/A” undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction with reducing agents to gain electrons.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or peroxides.
Reduction: Formation of reduced compounds such as alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
Applications De Recherche Scientifique
“N/A” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and organisms.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in manufacturing processes and as a component in various industrial products.
Mécanisme D'action
The mechanism of action of “N/A” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to Receptors: “N/A” may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: “N/A” may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: “N/A” may influence signal transduction pathways, altering cellular responses.
Propriétés
Formule moléculaire |
C26H22N6O |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C26H22N6O/c1-3-33-17-14-12-16(13-15-17)32-24(27)22(25-30-20-10-6-7-11-21(20)31(25)2)23-26(32)29-19-9-5-4-8-18(19)28-23/h4-15H,3,27H2,1-2H3 |
Clé InChI |
KTXSYRSOTILTLI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C5=NC6=CC=CC=C6N5C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)

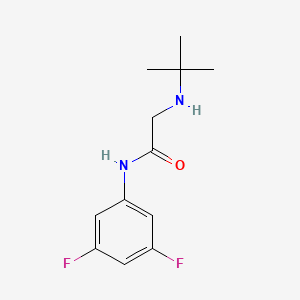
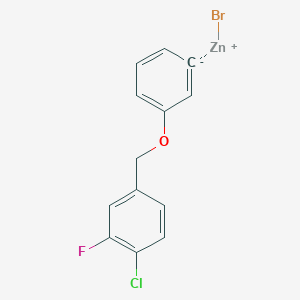
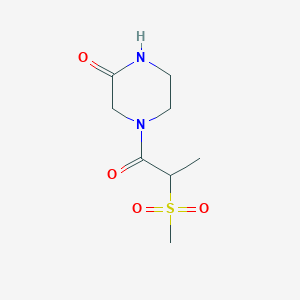
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)

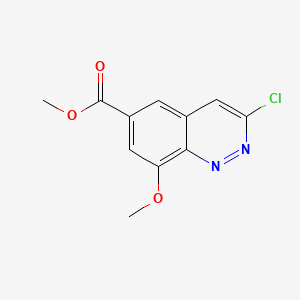
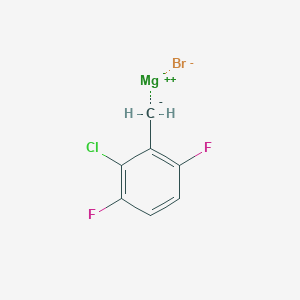


![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
